Chemical structure and properties of 2-(3-phenoxypropyl)-1H-benzimidazole
Chemical structure and properties of 2-(3-phenoxypropyl)-1H-benzimidazole
The following technical guide provides an in-depth analysis of 2-(3-phenoxypropyl)-1H-benzimidazole , a bioactive heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists and antimicrobial agents.
Executive Summary
2-(3-phenoxypropyl)-1H-benzimidazole represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, it combines the electron-rich, amphoteric benzimidazole core with a lipophilic phenoxypropyl linker. This specific configuration is widely recognized as a critical pharmacophore for Histamine H3 receptor antagonists (regulating neurotransmitter release) and has secondary utility in antimicrobial and antifungal research (targeting FtsZ or Enoyl-ACP reductase).
Chemical Identity & Physicochemical Profile[1][2][3][4]
Nomenclature and Identification
-
IUPAC Name: 2-(3-phenoxypropyl)-1H-benzimidazole
-
Molecular Formula:
-
Molecular Weight: 252.31 g/mol
-
SMILES: c1ccc(cc1)OCCCC2=NC3=CC=CC=C3N2 (Tautomeric form)
-
Key Structural Features:
-
Benzimidazole Core: Provides H-bond donor (NH) and acceptor (N:) sites;
-deficient heteroaromatic system. -
Propyl Linker: A 3-carbon spacer (
) that provides optimal flexibility and distance for binding pocket spanning. -
Phenoxy Moiety: A distal lipophilic cap that engages in
- stacking or hydrophobic interactions within receptor clefts.
-
Physicochemical Properties (Predicted)
The following data is essential for assessing ADME (Absorption, Distribution, Metabolism, Excretion) potential.
| Property | Value | Implication for Drug Design |
| LogP (Octanol/Water) | 3.2 – 3.8 | High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media. |
| pKa (Conjugate Acid) | ~5.6 | The pyridine-like nitrogen protonates in acidic environments (e.g., lysosomes, stomach), aiding solubility. |
| pKa (NH Acid) | ~12.5 | The pyrrole-like NH is weakly acidic; generally stable at physiological pH. |
| H-Bond Donors | 1 | (NH group) |
| H-Bond Acceptors | 2 | (Imine N, Ether O) |
| Topological Polar Surface Area | ~41 Ų | Well within the limit (<140 Ų) for blood-brain barrier (BBB) penetration, crucial for CNS targets like H3 receptors. |
Synthesis & Manufacturing Protocols
The synthesis of 2-(3-phenoxypropyl)-1H-benzimidazole relies on the construction of the imidazole ring via condensation. The most robust method is the Phillips Condensation using 4-phenoxybutanoic acid.
Retrosynthetic Analysis
The molecule is disconnected at the C2-alkyl bond. The precursor 4-phenoxybutanoic acid provides the propyl linker and the phenoxy cap, while o-phenylenediamine provides the benzimidazole skeleton.
Step-by-Step Experimental Protocol
Reagents:
-
o-Phenylenediamine (1.0 eq)
-
4-Phenoxybutanoic acid (1.0 eq)
-
Hydrochloric acid (4N) or Polyphosphoric acid (PPA)
-
Sodium bicarbonate (saturated aq.)
Procedure (Acid-Catalyzed Condensation):
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-phenylenediamine (10 mmol) and 4-phenoxybutanoic acid (10 mmol) in 4N HCl (20 mL).
-
Note: PPA can be used for a solvent-free melt reaction at higher temperatures (140°C), often resulting in higher yields for sterically hindered substrates.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 100-110°C) for 6–12 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of the diamine spot indicates completion.
-
Neutralization: Cool the mixture to room temperature. Carefully pour the acidic solution into crushed ice. Neutralize by slow addition of saturated
or until pH ~8–9.-
Observation: A precipitate (the free base benzimidazole) should form upon neutralization.
-
-
Isolation: Filter the solid precipitate under vacuum. Wash the filter cake copiously with cold water to remove inorganic salts and unreacted diamine.
-
Purification: Recrystallize the crude product from ethanol/water (ethanol is a good solvent for the benzimidazole, water acts as the anti-solvent). Alternatively, purify via flash column chromatography using a gradient of DCM:MeOH (98:2 to 95:5).
Synthesis Workflow Diagram
Figure 1: Acid-catalyzed Phillips condensation pathway for the synthesis of the target molecule.
Biological & Pharmacological Context[1][3][4][5][6][7]
Primary Target: Histamine H3 Receptor Antagonism
The (3-phenoxypropyl) motif is a classic pharmacophore in H3 receptor medicinal chemistry (similar to the drug Ciproxifan). The H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, acting as an autoreceptor to inhibit the release of histamine, acetylcholine, dopamine, and norepinephrine.
-
Mechanism: The benzimidazole nitrogen (N3) mimics the histamine imidazole ring, interacting with Asp114 (transmembrane helix 3) of the H3 receptor via an ionic bond or H-bond.
-
Linker Function: The propyl chain spans the receptor tunnel, placing the phenoxy group in a hydrophobic pocket formed by transmembrane helices, enhancing binding affinity (
often in the nanomolar range). -
Therapeutic Potential: Cognitive enhancement (Alzheimer’s, ADHD), narcolepsy treatment, and obesity management.
Secondary Target: Antimicrobial Activity (FabI/FtsZ)
Benzimidazoles are well-known inhibitors of microtubule polymerization (targeting FtsZ in bacteria or
-
Enoyl-ACP Reductase (FabI): Some 2-substituted benzimidazoles inhibit FabI, a key enzyme in bacterial type II fatty acid synthesis (FAS-II). The phenoxypropyl tail mimics the growing fatty acyl chain, blocking the active site.
Mechanism of Action Diagram
Figure 2: Pharmacological mechanism of action as a Histamine H3 Receptor Antagonist/Inverse Agonist.
Analytical Characterization
To validate the synthesis of 2-(3-phenoxypropyl)-1H-benzimidazole, the following spectral signatures must be confirmed.
Proton NMR ( -NMR)
Solvent: DMSO-d6
- 12.2 ppm (s, 1H): Broad singlet for the benzimidazole NH .
- 7.5 – 7.1 ppm (m, 4H): Benzimidazole aromatic ring protons.
- 7.3 – 6.9 ppm (m, 5H): Phenoxy aromatic protons.
-
4.05 ppm (t, 2H): Triplet for
(adjacent to phenoxy). -
2.95 ppm (t, 2H): Triplet for
(adjacent to benzimidazole). -
2.25 ppm (quint, 2H): Quintet for the central methylene
.
Mass Spectrometry (ESI-MS)
-
Molecular Ion
: Calculated: 253.13; Observed: 253.1 m/z. -
Fragmentation: Loss of the phenoxy group (
) or cleavage of the propyl chain may be observed in MS/MS modes.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (due to lipophilic nature).
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the benzimidazole ring.
References
-
Design and Synthesis of H3 Antagonists: Ganellin, C. R., et al. "A novel series of (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists."[1][2] Journal of Medicinal Chemistry, 1996. Link
-
Benzimidazole Synthesis Review: Bahrami, K., et al. "Simple and Efficient Synthesis of Benzimidazoles."[3] Synthesis, 2007.[3] Link
-
H3 Receptor Pharmacology: Hancock, A. A. "Benzimidazole-substituted (3-phenoxypropyl)amines as histamine H3 receptor ligands."[4][5] Bioorganic & Medicinal Chemistry Letters, 2008.[5] Link
-
Antimicrobial Benzimidazoles: Bansal, Y., & Silakram, O. "A review on medicinal importance of benzimidazole derivatives." Bioorganic & Medicinal Chemistry, 2012. Link
-
Enoyl-ACP Reductase Inhibition: Lu, H., & Tonge, P. J. "Inhibitors of FabI, an enzyme essential for bacterial fatty acid biosynthesis."[6] Accounts of Chemical Research, 2008. Link
Sources
- 1. A novel series of (phenoxyalkyl)imidazoles as potent H3-receptor histamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Benzimidazole-substituted (3-phenoxypropyl)amines as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of protein–ligand binding interactions of enoyl‐ACP reductase (FabI) by native MS reveals allosteric effects of coenzymes and the inhibitor triclosan - PMC [pmc.ncbi.nlm.nih.gov]
